Encequidar (also known as HM-30181) is a potent, selective, and synthetically derived inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) [1] [2]. Its core mechanism and properties are outlined below.
The logical relationship between this compound's properties and its therapeutic application is summarized in the diagram below.
Diagram of this compound's mechanism for enabling oral chemotherapy.
This compound is being developed in fixed-dose combination products to deliver chemotherapy orally.
| Combination Product | Component Drugs | Indication (Under Investigation) | Key Development Phase | Regulatory & Commercial Status (as of 2025) |
|---|---|---|---|---|
| Oraxol [4] [1] | This compound + Paclitaxel | Metastatic Breast Cancer | Phase 3 | FDA application faced CRL in 2021; resources shifted [7]. |
| Oratecan [1] | This compound + Irinotecan | Information Missing | Information Missing | Development status to be confirmed. |
| oDox + E [6] | This compound + Docetaxel | Various Solid Tumors | Early-Phase | Research ongoing; population PK models support further study [6]. |
Recent Developments: Following a Complete Response Letter from the FDA in 2021 concerning the data from a single pivotal trial and safety profile (noting increased neutropenia-related effects), the developer of Oraxol, Athenex, shifted its resources away from this program [7]. More recently, Gilead Sciences acquired global rights to this compound for virology applications, indicating its potential utility beyond oncology, possibly to enhance the absorption of antiviral drugs [8].
Research provides evidence of this compound's efficacy in reversing multidrug resistance (MDR), with detailed methodologies in key areas.
A 2022 study investigated this compound's effect on doxorubicin (DOX) resistance in P-gp-overexpressing human colon cancer cells (SW620/AD300) [9] [10].
The table below summarizes quantitative data on this compound's effects from various studies.
| Study Model | Key Parameter Measured | Result with this compound | Citation / Context |
|---|---|---|---|
| In Vitro (Human P-gp) | P-gp Inhibition Potency (IC₅₀) | 0.0058 ± 0.0006 µM | [5] |
| In Vitro (Human BCRP) | BCRP Inhibition Potency (IC₅₀) | > 10 µM | [5] |
| Animal Model (Rat) | Increase in AUC of Oral Paclitaxel | 33.5-fold | [5] |
| Animal Model (Rat) | Increase in AUC of Oral Sulfasalazine | 3.04-fold | [5] |
| In Vitro (SW620/AD300 Cells) | Reversal of Doxorubicin Resistance | Significant reduction in IC₅₀ | [9] [10] |
The 2022 study on colon cancer cells used metabolomics to elucidate how this compound combination therapy reverses resistance [9] [10]. The analysis revealed that the combination of this compound and doxorubicin significantly impacts several critical metabolic pathways in the resistant SW620/AD300 cells.
Metabolic pathways targeted by this compound and doxorubicin to reverse resistance.
This multi-targeted metabolic impact, alongside direct P-gp inhibition, provides a compelling mechanistic basis for the observed reversal of multidrug resistance.
This compound represents a strategically designed, first-in-class agent that addresses the fundamental challenge of oral bioavailability for P-gp substrate drugs. Its intestine-specific action, potent and selective inhibition, and ability to reverse multidrug resistance through both direct and metabolic mechanisms make it a significant tool in drug development. While its path to regulatory approval in oncology has encountered challenges, its principle is validated, and its potential application is expanding into new areas like virology.
Encequidar's mechanism is centered on the selective inhibition of the P-glycoprotein (P-gp) efflux pump, an ATP-Binding Cassette (ABC) transporter also known as ABCB1 [1] [2] [3].
The diagram below illustrates this primary mechanism and its consequences for oral drug absorption.
This compound inhibits intestinal P-gp to enhance oral drug absorption.
The following table summarizes the key pharmacological characteristics of this compound.
| Feature | Description |
|---|---|
| Molecular Target | P-glycoprotein (P-gp/ABCB1) [3]. |
| Primary Mechanism | Competitive and selective inhibition of P-gp's drug-efflux function in the intestine [4]. |
| Site of Action | Gastrointestinal tract; gut-restricted action [4] [7]. |
| Key Outcome | Increased oral absorption and bioavailability of P-gp substrate drugs (e.g., paclitaxel) [5] [6]. |
| Systemic Exposure | Minimal to none, as designed [3] [6]. |
Beyond this primary mechanism, a 2022 mechanistic study revealed that this compound can help reverse multidrug resistance (MDR) in cancer cells through metabolic pathways [1] [2].
The DOT script below visualizes this multi-faceted mechanism for reversing drug resistance.
Multifaceted mechanisms by which this compound reverses multidrug resistance.
A 2022 study demonstrated this compound's ability to reverse doxorubicin (DOX) resistance in P-gp-overexpressing colon cancer cells (SW620/AD300) [1] [2].
The primary clinical application of this compound is in enabling oral formulation of paclitaxel [6].
| Parameter | Details |
|---|---|
| Dosage Form | Oral paclitaxel (205 mg/m²) + this compound (15 mg as methanesulfonate salt) [6]. |
| Regimen | Three consecutive days per week, each week constituting one cycle [6]. |
| Clinical Efficacy | In a phase Ib trial in metastatic breast cancer, the combination showed a partial response rate of 39.3% and a clinical benefit rate of 85.7% [6]. |
| Safety Profile | Lower rates of neuropathy and alopecia vs. IV paclitaxel. Higher incidence of neutropenia and gastrointestinal events (e.g., diarrhea, nausea) [8] [6]. |
| Regulatory Status | FDA issued a Complete Response Letter (CRL) in 2021 for metastatic breast cancer, requesting additional data on efficacy and safety (including neutropenia management) [8] [9] [10]. |
This compound represents a targeted approach to overcoming pharmacokinetic resistance. Its gut-specific action offers a favorable safety profile by avoiding systemic P-gp inhibition. Future development hinges on addressing regulatory requirements for oral paclitaxel and exploring its potential to enable oral administration of other chemotherapeutics that are P-gp substrates.
P-glycoprotein is a critical ATP-binding cassette (ABC) transporter that functions as a physiological barrier by actively extruding toxins and xenobiotics out of cells [1]. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), as it prevents the intracellular accumulation of various chemotherapeutic agents [1] [2].
The table below summarizes the key characteristics of P-gp:
| Feature | Description |
|---|---|
| Protein Family | ATP-Binding Cassette (ABC) Transporter, subfamily B (ABCB1) [1] [3]. |
| Primary Function | ATP-dependent efflux pump that transports a wide range of structurally diverse, hydrophobic compounds out of cells [1] [2]. |
| Cellular Localization | Apical surface of epithelial cells with excretory functions: small intestine, colon, liver bile ductules, kidney proximal tubules, and endothelial cells of the blood-brain barrier (BBB) [1] [3]. |
| Role in Drug Delivery | Reduces oral bioavailability, limits drug distribution to target tissues (e.g., brain, tumors), and enhances drug excretion [1]. |
| Impact in Oncology | Overexpressed in many cancer cells, contributing to multidrug resistance (MDR) by reducing intracellular concentrations of chemotherapeutics [1] [2]. |
Inhibiting P-gp is a key strategy to overcome multidrug resistance and improve drug delivery. The inhibition can occur through several mechanisms, and inhibitors are categorized into generations based on their specificity and development.
Mechanisms of Inhibition P-gp function can be disrupted by [1]:
Generations of P-gp Inhibitors The development of P-gp inhibitors has evolved through three generations:
| Generation | Examples | Specificity & Limitations |
|---|---|---|
| First | Verapamil, Cyclosporin A, Quinidine [1] | Non-selective, low binding affinity. Pharmacologically active at P-gp inhibitory doses, leading to potential toxicity and unpredictable pharmacokinetic interactions [1]. |
| Second | Valspodar (PSC 833), Dexverapamil [1] | Higher affinity for P-gp than first-generation. However, they also inhibit other systems like CYP3A4 enzyme and other ABC transporters, leading to complex pharmacokinetic alterations [1]. |
| Third | Tariquidar (XR9576), Elacridar (GF120918), Zosuquidar (LY335979) [1] | Developed for high specificity and potency against P-gp with minimal effects on other enzymes or transporters and reduced toxicity [1]. |
Novel and Investigational Inhibitors Research continues into new compounds. The following table lists some inhibitors mentioned in recent scientific literature:
| Inhibitor Name | Type / Status | Key Findings from Research |
|---|---|---|
| Compound 76 | Synthetic, small molecule (2021) [2] | Oral active; reversed MDR in cell lines (SW620/AD300, HEK293T-ABCB1); binds directly to P-gp, stimulates P-gp ATPase activity, and increases intracellular paclitaxel accumulation [2]. |
| HM30181 | Synthetic, third-generation [1] | Highly potent and selective for P-gp; co-administration increased oral bioavailability of paclitaxel from 3.4% to 41.3% in rats [1]. |
| Various Phytochemicals | Natural Products [2] | Some natural compounds are investigated not only for inhibiting P-gp transport function but also for downregulating ABCB1 gene expression in tumor cells via modulation of signal transduction pathways [2]. |
The following workflow outlines a general approach for evaluating P-gp inhibitors, synthesizing common methods from the literature.
Key Experimental Protocols
P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene in humans, is an ATP-binding cassette (ABC) transporter that functions as a critical biological barrier [1] [2]. Its primary role is to actively efflux a wide array of xenobiotics, toxins, and drugs from the intracellular space back into the intestinal lumen, thereby limiting their oral absorption and systemic bioavailability [3] [1] [4].
From a pharmacokinetic perspective, intestinal P-gp has a more significant impact on limiting drug uptake from the gut lumen into epithelial cells than on enhancing excretion from other organs [3]. However, its efflux activity can become saturated when the intestinal luminal drug concentration is very high, which can limit its quantitative importance for some drugs [3].
Research on P-gp-mediated drug transport and inhibition relies on a hierarchy of models, each with specific strengths and applications. The table below summarizes the key experimental systems used in this field.
| Model Type | Description | Key Applications / Insights | Considerations |
|---|---|---|---|
| In Silico Models [2] | Computational modeling of transporter structures and interactions. | Predicts substrate binding, translocation kinetics, and DDI potential; useful for early-stage screening. | Requires validation with experimental data. |
| Cell-Based Monolayers (e.g., Caco-2) [5] [6] [7] | Human colon carcinoma cell line that forms polarized monolayers with apical P-gp expression. | Bidirectional transport assay measures apical-to-basolateral (A-B) and basolateral-to-apical (B-A) flux of drugs; identifies P-gp substrates (efflux ratio >2) and inhibitors [6]. | Variable P-gp expression levels can affect data interpretation [6] [7]. |
| Knock-Down Cell Lines [5] [6] | Caco-2 cells with specific MDR1 gene silencing using RNAi. | Elucidates the specific contribution of P-gp by comparing transport in knock-down vs. wild-type cells [5]. | Confirms transporter-specific effects. |
| Primary Intestinal Epithelial Organoids [7] | 3D cultures derived from primary intestinal crypts, containing multiple cell types with apical-in polarity. | Provides a physiologically relevant model for real-time analysis of P-gp-mediated drug transport in a near-native tissue environment. | Technically more complex and resource-intensive. |
| In Vivo Models (e.g., mdr1a KO mice) [8] | Genetically modified mice lacking functional P-gp. | Demonstrates the in vivo role of P-gp in drug disposition and toxicity; mdr1a KO mice develop spontaneous colitis [8]. | Species differences in P-gp activity exist between animals and humans [3]. |
A typical workflow for evaluating a compound's interaction with P-gp using the Caco-2 model is illustrated below. This process helps determine if a drug is a P-gp substrate or a potential inhibitor like encequidar.
Experimental workflow for identifying P-gp substrates and inhibitors using Caco-2 cell models.
The expression and function of intestinal P-gp are dynamically regulated by multiple factors, which is a critical consideration for drug-drug interactions and disease states.
The following diagram synthesizes the complex regulatory network that controls P-gp in the intestinal epithelium, integrating the roles of the microbiome, cellular signaling, and genetic regulation.
Key regulatory pathways controlling intestinal P-glycoprotein expression and activity.
Understanding P-gp inhibition is crucial beyond improving drug bioavailability. It plays a role in:
Clinical studies have demonstrated the effectiveness of encequidar in enabling oral chemotherapy. Key quantitative data from trials are summarized in the table below.
| Parameter | Oral Paclitaxel + this compound | IV Paclitaxel | Oral Docetaxel + this compound (300 mg/m²) | IV Docetaxel (75 mg/m²) |
|---|---|---|---|---|
| Tumor Response Rate (mBC) | 35.8% [1] | 23.4% [1] | --- | --- |
| Median Progression-Free Survival (mBC) | 8.4 months [2] | 7.4 months [2] | --- | --- |
| Median Overall Survival (mBC) | 23.3 months [2] | 16.3 months [2] | --- | --- |
| Pharmacokinetic Exposure (AUC₀–∞) | --- | --- | 1343.3 ± 443.0 ng·h/mL [3] | 2000 ± 325 ng·h/mL [3] |
| Absolute Bioavailability | --- | --- | 16.14% (mean across doses) [3] | --- |
The diagram below illustrates the core mechanism of how this compound enables oral chemotherapy.
This compound inhibits intestinal P-gp, allowing oral chemotherapy drugs to be absorbed.
The following methodology is adapted from a study investigating how this compound reverses multidrug resistance (MDR) in doxorubicin-resistant colon cancer cells (SW620/AD300) [4] [5].
The diagram below integrates the findings from this protocol, showing the multi-faceted mechanism by which this compound reverses drug resistance.
This compound reverses multidrug resistance through direct P-gp inhibition and metabolic reprogramming.
This compound's development showcases a model of partnership and platform technology application.
This compound represents a significant advancement in drug delivery technology. Its gut-specific P-gp inhibition provides a viable strategy to overcome the long-standing challenge of oral chemotherapy administration. For researchers, the key takeaways are:
| Aspect | Details |
|---|---|
| Mechanism of Action | Potent, selective P-glycoprotein (P-gp) inhibitor; minimal systemic absorption [1] [2]. |
| In Vitro Potency (IC₅₀) | Human P-gp: 0.0058 ± 0.0006 µM; Human BCRP: >10 µM (highly selective for P-gp over BCRP) [1]. |
| Key In Vivo Effect | In rats, increased AUC of oral paclitaxel by 33.5-fold without significantly affecting IV paclitaxel AUC [1]. |
| Clinical Bioavailability | Oral docetaxel + Encequidar: Mean absolute bioavailability of 16.14% (range 8.19-25.09%) [2]. |
| Clinical Dose (Oncology) | Used with oral docetaxel (75-300 mg/m²); 15 mg this compound given 1 hour prior to chemotherapy [2]. |
| Application / Drug | Development Status (as of 2025) | Key Findings / Purpose |
|---|---|---|
| Oral Docetaxel + this compound | Phase 1 Completed [2] | Safe, tolerable; multi-dose regimens (e.g., 600 mg x2/x3) predicted to achieve exposure comparable to IV docetaxel [3]. |
| Oral Paclitaxel + this compound (Oraxol) | Global Phase III planned (Q4 2025) [4] [5] | Aims to replace IV paclitaxel for metastatic breast cancer [4]. |
| This compound in Virology | Licensed to Gilead Sciences (Sept 2025) [4] [6] | To develop oral formulations of Gilead's antiviral drugs [6] [5]. |
This assay measures P-gp pump function inhibition by quantifying intracellular fluorescence retention.
This protocol assesses this compound's ability to resensitize resistant cancer cells to chemotherapy.
The following diagram illustrates the core mechanism of action of this compound and the logical flow of key experiments conducted to validate its efficacy, from in vitro to clinical research.
This diagram shows how this compound specifically inhibits intestinal P-gp to enhance oral drug absorption, and the multi-stage experimental workflow used to validate its efficacy and application.
Encequidar (ECD) is a potent, intestine-specific inhibitor of the P-glycoprotein (P-gp) efflux transporter [1] [2]. Its key characteristic is minimal systemic absorption, which allows it to act locally within the gastrointestinal tract to block the efflux of co-administered chemotherapeutic drugs (like paclitaxel or docetaxel) back into the intestinal lumen, thereby significantly enhancing their oral bioavailability without contributing to systemic drug-drug interactions [3] [4] [5].
The table below summarizes core quantitative data on this compound's inhibition potency and its impact on drug pharmacokinetics.
| Aspect | Experimental System / Context | Key Findings / Parameters |
|---|
| In Vitro Inhibition Potency [1] [2] | Human P-gp (hP-gp) / Human BCRP (hBCRP) | hP-gp IC₅₀: 0.0058 ± 0.0006 µM hBCRP IC₅₀: >10 µM | | | Rat & Monkey BCRP | IC₅₀ range: 0.059 to 0.18 µM | | Impact on PK of Co-administered Drugs | | | | Paclitaxel (PTX) in Rats [1] | Intravenous (IV) PTX + oral ECD/ELD | AUC increase (fold): ECD: 0.93-fold (NS) ELD: 2.55-fold | | | Oral (PO) PTX + oral ECD/ELD | AUC increase (fold): ECD: 33.5-fold ELD: 39.5-fold | | Sulfasalazine (SFZ) in Rats [1] | Oral (PO) SFZ + oral ECD/ELD | AUC increase (fold): ECD: 3.04-fold ELD: 16.6-fold | | Talinolol in Monkeys [1] | Oral (PO) Talinolol + oral ECD/ELD | AUC increase (fold): ECD: 2.14-fold ELD: 2.12-fold | | Docetaxel in Humans [3] | Oral Docetaxel + ECD vs. IV Docetaxel | Achieved non-inferior PK exposure with a 2 or 3-dose regimen of 600 mg oDox+E | | Paclitaxel in Humans [5] | Oral Paclitaxel + ECD vs. IV Paclitaxel (80 mg/m²) | Absolute Bioavailability: ~12% AUC GMR: 89.50% (90% CI: 83.89-95.50) |
The following diagram illustrates the localized mechanism of action of this compound in the intestine.
This compound locally inhibits intestinal P-gp, reducing drug efflux and enhancing absorption into systemic circulation. [1] [2] [5]
The following methodologies are critical for investigating this compound's effects.
1. In Vitro Inhibition Assays [1] [2]
2. In Vivo Animal PK Studies [1]
3. Clinical Pharmacokinetic Studies [3] [4] [5]
This compound is being developed specifically to enable the oral administration of certain chemotherapeutics.
The table below consolidates quantitative results from Phase I studies of encequidar combined with oral docetaxel or paclitaxel.
| Parameter | Oral Docetaxel + this compound | Oral Paclitaxel (Oraxol) + this compound |
|---|---|---|
| Trial Phase | Phase I Pharmacokinetic Study [1] | Phase Ib Dose-Escalation [2] |
| Dosing | Single dose: Oral Docetaxel (75, 150, 300 mg/m²) + this compound (15 mg) [1] | Daily for 2-5 days/week: Oral Paclitaxel (270 mg) + this compound (15 mg) [2] |
| Bioavailability | Mean absolute bioavailability: 16.14% (range 8.19-25.09%) [1] | Not explicitly stated; achieved clinically relevant plasma levels [2] |
| Key PK Exposure (AUC) | 300 mg/m²: 1343.3 ± 443.0 ng·h/mL [1] | Daily exposure was comparable across 2-5 day dosing schedules [2] |
| Maximal Tolerated Dose (MTD) | Not reached in single-dose study [1] | 270 mg daily x 5 days per week (declared RP2D) [2] |
| Common Adverse Events | No DLT, treatment-related SAEs, or Grade 4 toxicity reported [1] | Fatigue, neutropenia, nausea, vomiting [2] |
| Notable Safety Findings | Safe and tolerable profile [1] | No hypersensitivity-type reactions observed [2] |
For drug development professionals, the following outlines the core methodologies used in these trials.
This compound's role and the logical flow of the clinical development are summarized in the following diagrams.
Mechanism of this compound as a selective P-glycoprotein inhibitor to enhance oral taxane absorption.
Logical workflow of Phase I trials for this compound and oral taxane combinations.
The FDA's CRL outlined specific concerns regarding the safety and efficacy data from the pivotal Phase 3 clinical trial (KX-ORAX-001, NCT02594371) that supported the NDA [1] [2].
The NDA was supported by data from the global, randomized, Phase 3 KX-ORAX-001 trial. The following tables summarize the key efficacy and safety outcomes from this study.
Efficacy Outcomes (mITT Population) [1] [2]:
| Efficacy Parameter | Oral Paclitaxel + Encequidar | IV Paclitaxel | P-value / Hazard Ratio (HR) |
|---|---|---|---|
| Confirmed Overall Response Rate (ORR) | 40.4% | 25.6% | P = 0.005 |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | HR 0.739; P = 0.023 |
| Median Overall Survival (OS) | 23.3 months | 16.3 months | HR 0.735; P = 0.026 |
Select Safety Outcomes (Treated Population) [1] [2] [4]:
| Adverse Event (Any Grade) | Oral Paclitaxel + this compound | IV Paclitaxel |
|---|---|---|
| Neutropenia | 38.3% | 33.3% |
| Diarrhea | 24.2% | 8.1% |
| Nausea | 23.1% | 5.2% |
| Vomiting | 17.0% | 4.4% |
| Neuropathy | 7.6% | 31.1% |
| Alopecia | 28.8% | 48.1% |
The oral paclitaxel and this compound combination is based on the Orascovery platform technology.
The following diagram illustrates the developmental pathway and key decision points for oral paclitaxel and this compound:
Despite demonstrating a higher response rate and improved overall survival compared to IV paclitaxel in a Phase 3 trial, the oral paclitaxel and this compound combination failed to gain FDA approval primarily due to an unfavorable risk-benefit profile. The increased efficacy was offset by significant safety concerns, particularly regarding severe neutropenia and gastrointestinal toxicity [1] [2].
While the program for metastatic breast cancer is no longer being actively pursued, the Orascovery platform technology behind this combination continues to be investigated for other intravenous chemotherapies [3].
While this compound-specific data is unavailable, premedication in oncology is standard practice to prevent infusion-related reactions (IRRs) and manage other side effects. The table below summarizes common premedication agents and their rationales, which can serve as a reference point.
Table: Common Premedication Agents in Oncology Drug Development
| Premedication Agent | Typical Purpose & Mechanism | Example Context from Search Results |
|---|---|---|
| Corticosteroids (e.g., Dexamethasone) | Reduce inflammation and prevent severe IRR; antiemetic. | Used to prevent IRRs to taxanes [1]. |
| Antihistamines (e.g., Diphenhydramine) | Block histamine receptors to prevent allergic symptoms. | Administered as part of a premedication regimen for taxanes [1]. |
| H2 Antagonists (e.g., Famotidine) | Block histamine receptors to further reduce allergic responses. | Often given alongside antihistamines for IRR prophylaxis. |
| Antiemetics (e.g., Ondansetron) | Prevent chemotherapy-induced nausea and vomiting (CINV). | Mentioned as part of guideline-based premedication [1]. |
The following is a generalized protocol for assessing premedication requirements for a new investigational drug, which can be adapted for this compound once specific data is found.
1. Objective To determine the efficacy of a premedication regimen in preventing IRRs and other acute adverse events in subjects receiving a novel investigational oncology agent.
2. Materials
3. Methodology
4. Data Analysis
The following diagram visualizes the key stages involved in developing and evaluating a premedication protocol.
Encequidar (HM30181A) represents a first-in-class therapeutic agent designed to enable oral administration of chemotherapy drugs that traditionally require intravenous infusion. As a potent and selective inhibitor of the adenosine triphosphate-binding cassette transporter P-glycoprotein (P-gp), this compound specifically targets the intestinal epithelium where P-gp efflux activity significantly limits oral bioavailability of various anticancer agents including taxanes and other chemotherapeutics. [1] Unlike previously developed P-gp inhibitors that exhibited systemic absorption and caused undesirable drug interactions, this compound is characterized by its minimal systemic absorption, functioning primarily as a gut-specific P-gp inhibitor that acts locally to enhance drug absorption without affecting systemic P-gp function. [2] [3]
The molecular mechanism of this compound involves competitive inhibition of P-gp-mediated drug efflux in the gastrointestinal tract. Preclinical studies demonstrate that this compound potently inhibits P-gp-mediated efflux transport of rhodamine 123 in CCRF-CEM T lymphoblast cells with an IC50 of 13.1±2.3 nM, indicating nanomolar potency against its target. [1] Research on SW620/AD300 multidrug-resistant colon cancer cells reveals additional mechanisms through which this compound reverses chemoresistance, including modulation of cellular metabolism by affecting the citric acid (TCA) cycle to reduce energy supply required for P-gp transport activity, and disruption of glutathione metabolism thereby reducing cellular antioxidant capacity and increasing reactive oxygen species (ROS)-mediated cytotoxicity. [4] This multifactorial mechanism not only enhances drug absorption but also helps overcome multidrug resistance in cancer cells, positioning this compound as a valuable component in oral chemotherapy regimens.
This compound has been extensively evaluated in clinical trials in combination with various chemotherapeutic agents, demonstrating promising efficacy and manageable safety profiles. The development program has encompassed multiple solid tumor types and phases of clinical research, from early-phase dose-finding studies to pivotal Phase III trials. The compiled data from these studies provide compelling evidence for the clinical viability of this compound-based oral chemotherapy regimens, particularly in metastatic breast cancer where it has shown potential advantages over conventional intravenous taxane therapy.
Table 1: Clinical Efficacy of this compound-Based Regimens Across Trials
| Tumor Type | Regimen | Phase | Primary Endpoint Results | Key Secondary Outcomes |
|---|---|---|---|---|
| Metastatic Breast Cancer | Oral paclitaxel + this compound | III | ORR: 40.4% vs 25.6% with IV paclitaxel (P=0.005) [5] | Median PFS: 8.4 vs 7.4 months; Median OS: 23.3 vs 16.3 months [5] |
| Metastatic Prostate Cancer | Oral docetaxel + this compound | I | Bioavailability: 16.14% (range: 8.19-25.09%) [2] | AUC0-∞: 1343.3±443.0 ng·h/mL at 300 mg/m² [2] |
| Advanced Malignancies | Oraxol (oral paclitaxel + this compound) | Ib | MTD: 270 mg daily × 5 days/week [6] | 2 PRs (7.1%) and 18 SD (64.3%) in 28 evaluable patients [6] |
| Breast Angiosarcoma | Oral paclitaxel + this compound | II | CR: 43%; PR: 14%; SD: 43% [7] | 43% underwent curative surgical resection after response [7] |
Safety data across trials indicate a distinct adverse event profile for this compound-based oral chemotherapy compared to intravenous formulations. The oral paclitaxel/encequidar combination demonstrated reduced neurotoxicity (7.6% vs 31.1% with IV paclitaxel) and lower alopecia rates (28.8% vs 48.1%), representing meaningful improvements in quality-of-life measures. [5] However, the regimen was associated with increased gastrointestinal toxicities including diarrhea (24.2% vs 8.1%), nausea (23.1% vs 5.2%), and vomiting (17.0% vs 4.4%), as well as higher rates of neutropenia (38.3% vs 33.3%) that occasionally manifested as febrile neutropenia. [8] [5] This safety profile underscores the importance of appropriate patient selection and monitoring when implementing this compound-based oral chemotherapy regimens.
Table 2: Safety Profile of this compound with Oral Paclitaxel vs IV Paclitaxel in Metastatic Breast Cancer
| Adverse Event | Oral Paclitaxel + this compound (%) | IV Paclitaxel (%) | Difference |
|---|---|---|---|
| Neutropenia | 38.3 | 33.3 | +5.0% |
| Diarrhea | 24.2 | 8.1 | +16.1% |
| Nausea | 23.1 | 5.2 | +17.9% |
| Anemia | 19.7 | 10.4 | +9.3% |
| Vomiting | 17.0 | 4.4 | +12.6% |
| Neuropathy | 7.6 | 31.1 | -23.5% |
| Alopecia | 28.8 | 48.1 | -19.3% |
The pharmacokinetic profile of this compound-based chemotherapy regimens has been characterized in multiple clinical trials. When administered with oral docetaxel, this compound demonstrated a dose-dependent increase in systemic exposure, achieving an AUC0-∞ of 1343.3±443.0 ng·h/mL at the 300 mg/m² dose level compared to 2000±325 ng·h/mL with standard IV docetaxel. [2] The mean absolute bioavailability of docetaxel when co-administered with this compound was 16.14% across three dose levels (75, 150, and 300 mg/m²), representing a significant enhancement over the minimal absorption observed without P-gp inhibition. [2] This pharmacokinetic profile supports the feasibility of achieving therapeutic drug levels with oral administration when combined with this compound.
For oral paclitaxel regimens, population pharmacokinetic analyses have shown rapid absorption when administered following this compound dosing, with daily exposure remaining consistent across multiple dosing days. [6] The predictable pharmacokinetics enables the design of regimens that maintain therapeutic drug levels while avoiding the peak-trough fluctuations that often complicate traditional chemotherapy dosing. The unique pharmacokinetic profile of this compound itself—characterized by minimal systemic absorption—contributes to its favorable safety profile by limiting off-target effects while providing effective local P-gp inhibition at the intestinal epithelium. [3]
Objective: To evaluate the potency of this compound in inhibiting P-glycoprotein-mediated efflux in cultured cells. Cell Line: CCRF-CEM T lymphoblast cells expressing wild-type P-gp. [1] Reagents: this compound (HM30181A), rhodamine 123 (P-gp substrate), Dulbecco's Modified Eagle's Medium (DMEM). Methodology:
Study Design: Multicenter, open-label, pharmacokinetic trial following standard 3+3 dose escalation design. Patient Population: Metastatic prostate cancer patients (n=11) with adequate organ function and performance status. Dosing Regimen:
The following diagram illustrates the mechanistic pathway of this compound and the workflow for clinical assessment:
The regulatory pathway for this compound has involved significant interactions with the U.S. Food and Drug Administration (FDA). In March 2021, the FDA issued a Complete Response Letter (CRL) regarding the New Drug Application for oral paclitaxel plus this compound for metastatic breast cancer, citing concerns about safety issues and the potential for unmeasured bias in the blinded independent central review process. [8] [5] Specifically, the FDA noted an increase in neutropenia-related sequelae compared with IV paclitaxel and questioned the validity of the primary endpoint assessment due to reconciliation and re-read processes. [8] The agency recommended conducting an additional clinical trial with improved toxicity profile and risk mitigation strategies before approval consideration. [5]
Following a Type A meeting in July 2021, the FDA expressed support for continued development of oral paclitaxel/encequidar and acknowledged that a well-designed subsequent trial could potentially address the concerns raised in the CRL. [9] The agency agreed that comprehensive overall survival data from various patient subgroups could help inform the design of such a trial. Athenex, the developer, is working to establish a trial design that would be acceptable to the regulatory agency while maintaining capital efficiency. [9] This regulatory journey highlights the evolving standards for oral chemotherapy regimens and emphasizes the importance of robust trial designs that comprehensively address both efficacy and safety concerns.
Despite the regulatory challenges in the metastatic breast cancer indication, this compound has received orphan drug designations for other potential applications. The FDA granted orphan drug designation to oral paclitaxel for angiosarcoma in April 2018, and the European Commission followed with an orphan drug designation for oral paclitaxel plus this compound in soft tissue sarcoma in October 2019. [9] These designations recognize the potential therapeutic value in rare malignancies where current treatment options remain limited, and may provide alternative development pathways for this promising technology.
The development of this compound-containing regimens requires careful attention to formulation parameters that optimize bioavailability while maintaining stability and patient tolerability. As a gut-specific P-gp inhibitor, this compound must be co-formulated or co-administered with target chemotherapeutic agents in a way that ensures temporal coincidence at intestinal absorption sites. The recommended administration sequence involves giving this compound approximately 60 minutes before the companion chemotherapy drug, as this timing has demonstrated optimal inhibition of intestinal P-gp at the time of maximum chemotherapeutic agent concentration in the gut. [2] [3] This sequential administration approach is critical for maximizing drug absorption and achieving therapeutic systemic levels.
For oral docetaxel combinations, the clinical trials have utilized a dose escalation strategy with fixed-dose this compound (15 mg) combined with progressively increasing docetaxel doses (75-300 mg/m²). [2] The non-linear pharmacokinetics observed at the 300 mg/m² dose level suggests potential saturation of absorption mechanisms at higher doses, indicating that divided dosing regimens may be necessary to achieve exposure comparable to IV administration. [2] Similarly, for paclitaxel combinations, the recommended phase II dose established in Phase Ib studies is 270 mg daily administered for 5 consecutive days per week in 3-week cycles, combined with this compound 15 mg. [6] This multi-day dosing approach helps maintain therapeutic drug levels while mitigating peak-related toxicities.
Based on the safety profile observed across clinical trials, a comprehensive risk management strategy should be implemented when developing this compound-containing regimens. The following elements should be included in clinical protocols:
The development of this compound-based oral chemotherapy represents a significant advancement in oncology therapeutics, potentially transforming treatment paradigms by enabling oral administration of previously IV-only agents. Further refinement of dosing regimens and appropriate patient selection will be crucial to maximizing the therapeutic potential of this innovative approach while managing its unique toxicity profile.
Encequidar (HM30181A) is a first-in-class, gut-specific P-glycoprotein (P-gp) inhibitor that enables the oral administration of certain chemotherapy drugs traditionally limited to intravenous delivery due to poor bioavailability. P-gp, an ATP-binding cassette (ABC) transporter highly expressed in intestinal epithelial cells, actively effluxes substrate drugs back into the gut lumen, significantly reducing their systemic absorption. This compound acts as a minimally absorbed, selective P-gp inhibitor that blocks this efflux pump, thereby enhancing the oral bioavailability of co-administered chemotherapeutic agents like paclitaxel and docetaxel [1] [2] [3].
Beyond its role as a bioavailability enhancer, emerging research indicates that this compound may directly contribute to reversing multidrug resistance (MDR) in cancer cells. A 2022 mechanistic study demonstrated that this compound not only inhibits P-gp transport activity but also affects critical metabolic pathways in drug-resistant colon cancer cells (SW620/AD300), including the citric acid (TCA) cycle and glutathione metabolism. By reducing cellular energy supply and diminishing antioxidant capacity, enceidar increases intracellular reactive oxygen species (ROS) production and sensitizes resistant cells to chemotherapeutic agents like doxorubicin [4].
Table 1: Key Properties of this compound
| Property | Specification |
|---|---|
| Molecular Target | P-glycoprotein (P-gp/ABCB1) |
| Site of Action | Intestinal epithelium (gut-specific) |
| Systemic Absorption | Minimal |
| Primary Function | Enhance oral bioavailability of P-gp substrate drugs |
| Additional Effects | Reverse multidrug resistance via metabolic modulation |
The most advanced clinical application of this compound is in combination with oral paclitaxel (Oraxol) for metastatic breast cancer. A pivotal Phase III trial (KX-ORAX-001) demonstrated superior efficacy of oral paclitaxel+this compound compared to intravenous paclitaxel [5] [2] [6].
Table 2: Efficacy Outcomes from Phase III Metastatic Breast Cancer Trial
| Parameter | Oral Paclitaxel + this compound | IV Paclitaxel | P-value |
|---|---|---|---|
| Overall Response Rate (ORR) | 36% | 24% | P = 0.01 |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | HR 0.739; P = 0.023 |
| Median Overall Survival (OS) | 23.3 months | 16.3 months | HR 0.735; P = 0.026 |
| Response Duration ≥150 days | 2.5 times higher | Reference | - |
The safety profile revealed notable differences between the formulations. The oral combination showed significantly lower rates of neuropathy (all grades: 17% vs. 57%; grade 3: 1% vs. 8%), alopecia, arthralgia, and myalgia. However, it was associated with higher incidence of gastrointestinal side effects and grade 4 neutropenia [5] [2] [6].
A Phase II study evaluated oral paclitaxel with this compound in patients with unresectable cutaneous angiosarcoma who had previously received radiotherapy for breast cancer. The regimen demonstrated substantial activity with 43% (3/7 patients) achieving complete response and an additional 43% achieving stable disease. The treatment was generally well-tolerated, with no treatment discontinuations due to adverse events, offering a potential outpatient therapeutic option for this challenging malignancy [7].
Recent clinical investigations have extended to other taxanes. A 2024 Phase I trial demonstrated that oral docetaxel combined with this compound achieved a mean absolute bioavailability of 16.14% across three dose levels (75-300 mg/m²) in metastatic prostate cancer patients. The highest dose (300 mg/m²) approached exposure levels comparable to IV docetaxel (AUC: 1343.3 vs. 2000 ng·h/mL), with a favorable safety profile and no grade 4 toxicities observed [8].
This compound is also being explored in combination with other anticancer agents, including ramucirumab in gastric cancer and pembrolizumab in advanced solid malignancies, showing encouraging preliminary data [5].
Objective: To determine the bioavailability, safety, and tolerability of single-dose oral docetaxel plus this compound (oDox+E) compared to IV docetaxel [8].
Design: Multicenter, phase I open-label, pharmacokinetic trial.
Patient Population: Metastatic prostate cancer patients (n=11, 9 completed).
Dosing Regimen:
Pharmacokinetic Analysis:
Safety Assessment:
Key Findings:
Objective: To determine the maximum-tolerated dose (MTD) and recommended Phase II dose (RP2D) of Oraxol (oral paclitaxel + this compound) [1].
Design: Phase Ib utilizing a 3 + 3 dose-escalation design.
Patient Population: Patients with advanced solid tumors (n=34).
Dosing Strategy:
Endpoints:
Pharmacokinetic Assessment:
Key Findings:
The efficacy of this compound combination therapies stems from its multifaceted mechanism of action targeting both pharmacokinetic barriers and pharmacodynamic resistance mechanisms.
Diagram 1: Dual Mechanism of this compound in Overcoming P-gp Mediated Drug Resistance. This compound acts locally in the gut to inhibit P-gp mediated efflux of orally administered chemotherapy, enhancing systemic absorption. Additionally, it may directly sensitize drug-resistant tumor cells by inhibiting P-gp mediated efflux and disrupting metabolic pathways (TCA cycle and glutathione metabolism), leading to increased ROS and enhanced apoptosis [4] [3].
Recent research has identified additional biomarkers and resistance mechanisms that may inform combination strategies with this compound-based therapies. A 2021 genome-wide shRNA screen identified BCL6 as a transcriptional repressor and biomarker of paclitaxel resistance in breast cancer models. Inhibition of BCL6 enhanced paclitaxel efficacy by inducing sustained G1/S arrest, increasing apoptosis, and upregulating cyclin-dependent kinase inhibitor 1A (CDKN1A) expression. This finding suggests potential for combining BCL6 inhibitors with oral paclitaxel+this compound regimens to overcome inherent resistance [9].
Diagram 2: BCL6 Inhibition Overcomes Paclitaxel Resistance. BCL6, identified as a paclitaxel resistance biomarker, transcriptionally represses CDKN1A (p21). BCL6 inhibition derepresses CDKN1A, leading to enhanced G1/S arrest that synergizes with paclitaxel-induced mitotic arrest to promote apoptosis [9].
The development of this compound combination therapies represents a paradigm shift in oral chemotherapy, moving beyond bioavailability enhancement to address broader mechanisms of resistance. Future research directions include:
Metronomic Dosing and Maintenance Therapy: The prolonged duration of response observed with oral paclitaxel+this compound suggests potential for metronomic dosing schedules that maintain disease control with improved tolerability [2].
Novel Combination Partners: Investigations are ongoing combining this compound-based regimens with targeted therapies (ramucirumab) and immuno-oncology agents (pembrolizumab) to leverage potential synergistic effects [5].
Expansion to Other Indications: Preliminary activity in angiosarcoma and ongoing studies in gastric cancer support broader application of this compound platforms beyond breast cancer [5] [7].
Biomarker-Driven Selection: Integration of resistance biomarkers like BCL6 and P-gp mutations may enable patient stratification for optimized this compound combination therapies [9] [3].
Oral paclitaxel with encequidar (oPac+E) represents a significant advancement in cancer therapy by enabling oral administration of paclitaxel, a drug previously limited to intravenous delivery due to poor bioavailability caused by P-glycoprotein (P-gp) mediated efflux in the intestines. This compound, a novel P-gp inhibitor with minimal systemic absorption, addresses this limitation by selectively inhibiting intestinal P-gp, allowing paclitaxel to reach therapeutic plasma concentrations when administered orally. The phase III KX-ORAX-001 trial demonstrated that oPac+E achieved a significantly higher confirmed response rate (36% vs. 23%) compared to intravenous paclitaxel (IVpac) in metastatic breast cancer patients, along with reduced neurotoxicity and alopecia [1]. However, the FDA issued a Complete Response Letter in 2021 citing concerns about neutropenic complications and recommended improved risk-mitigation strategies, highlighting the critical importance of appropriate patient selection [2] [3].
Proper patient selection is paramount for optimizing the risk-benefit profile of oPac+E, as certain patient populations are at increased risk for serious adverse events. The unique pharmacokinetic profile of oPac+E, characterized by lower peak concentrations (Cmax) but similar overall exposure (AUC) compared to IV paclitaxel, contributes to its distinct toxicity pattern [4]. These Application Notes provide comprehensive evidence-based protocols for researchers and clinicians to identify appropriate candidates for oPac+E therapy, with the goal of maximizing therapeutic efficacy while minimizing serious adverse events through careful patient selection and monitoring.
Well-defined inclusion criteria ensure that clinical trial populations align with those who have demonstrated favorable responses to oPac+E in prior studies while maintaining patient safety. The criteria presented in Table 1 are derived from the pivotal phase III trial that supported the New Drug Application for oPac+E in metastatic breast cancer [1]. These criteria are designed to select patients most likely to benefit from treatment while enabling accurate assessment of treatment efficacy and safety.
Table 1: Inclusion Criteria for Oral Paclitaxel with this compound Clinical Trials
| Category | Specific Criterion | Rationale/Basis | Phase III Evidence |
|---|---|---|---|
| Diagnosis | Histologically/cytologically confirmed metastatic breast cancer | Ensures accurate diagnosis and appropriate patient selection | All 402 patients in KX-ORAX-001 [1] |
| Disease Status | Measurable disease per RECIST 1.1 | Enables objective assessment of treatment response | Primary endpoint assessed by blinded independent central review [1] |
| Prior Therapy | ≥12 months since last taxane therapy | Minimizes risk of cross-resistance; assesses efficacy in relevant population | 29%–31% had prior taxane therapy [3] |
| Demographic | Postmenopausal women ≥18 years | Homogeneous population with specific therapeutic needs | Median age 56–60 years in phase III trial [3] |
| Performance Status | ECOG performance status 0-1 | Ensures patients can tolerate and comply with oral regimen | 58%–60% had ECOG 0 in phase III [3] |
| Organ Function | Adequate hematologic, hepatic, and renal function | Minimizes risk of severe toxicity based on elimination pathways | Specific criteria tightened through protocol amendments [1] |
The metastatic breast cancer focus reflects the primary indication studied in the pivotal trial, though ongoing investigations are exploring additional cancer types [5]. The requirement for measurable disease enables standardized assessment of treatment response using RECIST 1.1 criteria, which was critical for evaluating the primary efficacy endpoint in the phase III trial [1]. The 12-month interval since prior taxane therapy balances the need for patients with reasonable treatment options while minimizing potential resistance based on the trial design that excluded patients who received prior taxane treatment within 12 months of study entry.
The focus on postmenopausal women in the phase III trial created a more homogeneous study population, though this does not necessarily preclude use in other populations with appropriate supporting data. The ECOG performance status requirement (0-1) ensures patients have sufficient functional capacity to comply with the oral dosing regimen and tolerate potential side effects. Adequate organ function is particularly important for oPac+E due to its unique metabolic pathway and the increased risk of neutropenic complications in patients with hepatic impairment [1].
Exclusion criteria for oPac+E therapy are designed primarily to identify patients at elevated risk for serious adverse events, particularly those with predisposing factors for neutropenic complications. Based on safety findings from the phase III trial and FDA feedback, careful attention to hepatic function and comorbidity profile is essential for safe administration of oPac+E [2] [1]. The exclusion criteria presented in Table 2 have been developed from analysis of the phase III trial outcomes and FDA recommendations following the Complete Response Letter.
Table 2: Exclusion Criteria for Oral Paclitaxel with this compound Therapy
| Category | Exclusion Criterion | Risk Mitigated | Clinical Evidence |
|---|---|---|---|
| CNS Disease | Active brain metastases or leptomeningeal disease | Potential for inadequate CNS penetration; confounding efficacy assessment | Specific exclusion in phase III trial [1] |
| Hepatic Function | Elevated baseline liver enzymes (ALT/AST >3×ULN) | Severe neutropenia and neutropenic complications | Strong association in phase III safety data [1] |
| Hepatic Function | Elevated total bilirubin (>1.5×ULN) | Increased hematologic toxicity | Initial criteria tightened during trial [1] |
| Hepatic Function | Elevated GGT (>5×ULN) | Severe neutropenic complications | Added in protocol amendments [1] |
| Comorbidities | Serious uncontrolled medical conditions | Inability to tolerate treatment; confounding safety assessment | Standard exclusion for cytotoxic therapies [1] |
| Prior Treatments | Chemotherapy in metastatic setting (>1 regimen) | Reduced tolerance due to prior bone marrow exposure | 68%–70% no prior metastatic chemotherapy in phase III [3] |
The exclusion of active brain metastases ensures accurate assessment of treatment efficacy for systemic disease while avoiding potential confounding from CNS progression. The most critical exclusion criteria relate to hepatic function, as patients with elevated liver enzymes at baseline demonstrated significantly higher rates of severe neutropenia and neutropenic complications in the phase III trial [1]. The FDA specifically highlighted these concerns in their Complete Response Letter, recommending exclusion of patients considered at high risk of toxicities [2].
The phase III trial protocol was successively amended during the study to tighten inclusion criteria around allowable baseline liver enzyme elevations based on emerging safety data [1]. The final eligibility requirements specified total bilirubin within normal limits, ALT/AST <3 times ULN, and GGT <5 times ULN. These refinements were implemented to reduce the risk of severe neutropenic events, which occurred more frequently in the oPac+E arm compared to IV paclitaxel (38.3% vs. 33.3% for all-grade neutropenia) [3].
Additional considerations not explicitly listed in trial protocols but important for clinical decision-making include:
Neutropenia and its complications represent the most significant safety concern with oPac+E based on phase III data and FDA feedback [2] [1]. The incidence of grade 4 neutropenia was higher in the oPac+E arm compared to IV paclitaxel, with corresponding increases in neutropenic infections. The following monitoring and management protocol is recommended:
The phase III trial allowed for two dose reductions to manage hematologic toxicity [1]. Patients with elevated baseline liver enzymes are at particularly high risk for severe neutropenia and should be monitored with extra vigilance [1].
Gastrointestinal adverse events occur more frequently with oPac+E compared to IV paclitaxel, including diarrhea (24.2% vs. 8.1%), nausea (23.1% vs. 5.2%), and vomiting (17.0% vs. 4.4%) [3]. Management strategies include:
Population pharmacokinetic analyses indicate that mild hepatic impairment does not have clinically meaningful effects on systemic exposure of oral paclitaxel [4]. However, the phase III safety data demonstrated that patients with elevated baseline liver enzymes had significantly higher rates of neutropenic complications [1]. Therefore:
Table 3: Safety Monitoring Schedule for Oral Paclitaxel with this compound
| Monitoring Parameter | Baseline | Cycle 1 | Cycle 2 | Subsequent Cycles | Action Threshold |
|---|---|---|---|---|---|
| CBC with Differential | Required | Weekly | Weekly | Prior to each dose | ANC <1000/μL |
| Liver Function Tests | Required | Week 1 | Week 4 | Every 4 weeks | ALT/AST >3×ULN |
| Renal Function | Required | Week 1 | Week 4 | Every 4 weeks | CrCl <30 mL/min |
| Physical Exam | Required | Each visit | Each visit | Each visit | New neuropathy ≥Grade 2 |
The following diagram illustrates the evidence-based patient selection workflow for oPac+E therapy:
The recommended dosing regimen for oPac+E in metastatic breast cancer is:
Dose modification schemes should be implemented for management of toxicities:
Adherence to the complex dosing regimen is critical for oPac+E efficacy. Support strategies include:
Patient selection criteria for this compound-based therapies represent a critical determinant of both efficacy and safety outcomes. The distinct toxicity profile of oPac+E, characterized by reduced neurotoxicity but increased hematologic and gastrointestinal effects, necessitates careful attention to hepatic function, comorbidity profile, and adherence capability when selecting patients. Implementation of the evidence-based protocols outlined in these Application Notes will enable researchers and clinicians to optimize the risk-benefit profile of this innovative oral taxane regimen.
The ongoing clinical development of this compound combinations, including investigations with immuno-oncology agents and other targeted therapies [5], will likely expand the therapeutic applications of this platform technology. As additional data emerge, further refinement of patient selection criteria will be essential to maximize the potential of oral chemotherapy to improve patient convenience and quality of life while maintaining therapeutic efficacy.
This compound (formerly known as HM30181A) is a novel, highly selective P-glycoprotein (P-gp) inhibitor with a unique gut-restricted mechanism of action that enables the oral administration of taxane chemotherapy agents like paclitaxel and docetaxel. As a intestine-specific efflux transporter inhibitor, this compound blocks the P-gp pump in the intestinal epithelium without significant systemic exposure, thereby enhancing the oral bioavailability of substrate drugs while minimizing systemic drug-drug interactions. The clinical development of this compound represents a significant advancement in oncology therapeutics by potentially transforming intravenous chemotherapies into oral formulations, thus improving patient convenience, reducing healthcare resource utilization, and potentially altering toxicity profiles.
The critical need for dose optimization of this compound-based regimens was highlighted when the FDA issued a Complete Response Letter (CRL) in March 2021 for oral paclitaxel plus this compound in metastatic breast cancer, citing concerns about increased neutropenia-related sequelae compared to IV paclitaxel and methodological issues with the primary efficacy endpoint assessment [1] [2] [3]. The FDA specifically recommended that the sponsor conduct additional studies with risk-mitigation strategies, including dose optimization and/or exclusion of patients at high risk of toxicities [1]. This regulatory feedback underscores the importance of systematic dose optimization strategies in the development of this compound-based therapies, aligning with the FDA's Project Optimus initiative that emphasizes improved dose-finding approaches in oncology drug development [4] [5].
Table 1: Clinical Efficacy Outcomes of Oral Paclitaxel + this compound vs IV Paclitaxel in Metastatic Breast Cancer
| Parameter | Oral Paclitaxel + this compound | IV Paclitaxel | P-value |
|---|---|---|---|
| Overall Response Rate (mITT) | 40.4% | 25.6% | 0.005 |
| Overall Response Rate (ITT) | 36% | 24% | 0.01 |
| Median PFS (months) | 8.4 | 7.4 | 0.046 |
| Median OS (months) | 22.7 | 16.5 | 0.082 |
| DOR ≥150 days | 2.5 times higher | Reference | - |
The phase III KX-ORAX-001 trial demonstrated that oral paclitaxel (205 mg/m²) combined with this compound (15 mg) administered for 3 consecutive days per week significantly improved radiologic response rates compared to conventional IV paclitaxel (175 mg/m² every 3 weeks) in patients with metastatic breast cancer [1] [3]. The centrally confirmed overall response rate increased from 25.6% with IV paclitaxel to 40.4% with the oral combination regimen in the modified intent-to-treat population [1]. Notably, the response was more durable with the oral formulation, with the proportion of patients maintaining response for ≥150 days being 2.5 times higher in the oral paclitaxel plus this compound arm [3].
Table 2: Safety Profile Comparison of Oral Taxane/Encequidar vs IV Formulations
| Adverse Event | Oral Paclitaxel + this compound | IV Paclitaxel | Oral Docetaxel + this compound | IV Docetaxel |
|---|---|---|---|---|
| Neuropathy (all grades) | 17% | 57% | Data pending | Data pending |
| Grade 3 Neuropathy | 1% | 8% | Data pending | Data pending |
| Alopecia | Lower incidence | Higher incidence | Data pending | Data pending |
| GI Toxicities | Higher incidence | Lower incidence | Expected higher | Expected lower |
| Neutropenia-related sequelae | Increased | Lower | Similar concerns | Reference |
| Grade 4 Neutropenia | Increased | Lower | Data pending | Data pending |
| Hypersensitivity reactions | Reduced (no Cremophor) | Higher risk | Reduced (no polysorbate 80) | Higher risk |
The safety profile of this compound-based oral taxanes demonstrates a distinct toxicity profile compared to their IV counterparts. While the oral formulations show significantly reduced neurotoxicity and alopecia, they are associated with increased gastrointestinal adverse events and neutropenia-related complications [1] [3]. This shift in toxicity profile underscores the importance of dose optimization to maximize the therapeutic index. The reduced neuropathy with oral paclitaxel/encequidar is particularly noteworthy, as peripheral neuropathy is often a dose-limiting toxicity for IV paclitaxel that can significantly impact quality of life and treatment continuity [3].
Table 3: Pharmacokinetic Optimization Strategies for this compound-Based Regimens
| Parameter | Oral Paclitaxel + this compound | Oral Docetaxel + this compound | IV Taxanes |
|---|---|---|---|
| Recommended this compound Dose | 15 mg daily with paclitaxel | 15 mg daily with docetaxel | N/A |
| Optimal Taxane Dosing | 205 mg/m² ×3 consecutive days/week | 600 mg as 2-3 divided doses (e.g., 300 mg BID or 200 mg TID) | Variable |
| Dosing Schedule | 3 consecutive days per week | Divided over 2-3 days every 3 weeks | Every 3 weeks or weekly |
| Absolute Bioavailability | Significantly enhanced (exact % not specified) | Significantly enhanced (exact % not specified) | Reference 100% |
| Key PK Advantage | Lower Cmax, comparable AUC to IV 80 mg/m² | Non-inferior PK exposure to IV docetaxel with multi-dose | N/A |
| Food Effect | Requires strict fasting administration | Requires strict fasting administration | No impact |
Population pharmacokinetic modeling for oral paclitaxel with this compound revealed that a linear two-compartment structural model with first-order absorption and elimination best described the pharmacokinetic profile [6]. The analyses demonstrated that age, sex, body weight, body surface area, mild hepatic impairment, and mild to moderate renal impairment had no clinically meaningful effects on systemic exposure of oral paclitaxel, supporting a fixed dosing strategy without need for complex adjustments based on these patient characteristics [6]. Simulations confirmed that the clinical therapeutic dose (oral paclitaxel 205 mg/m² once daily for 3 consecutive days per week) achieved paclitaxel exposure comparable to IV paclitaxel 175 mg/m² every 3 weeks, supporting the efficacy observed in the phase III trial [6].
For oral docetaxel with this compound, pharmacokinetic modeling and simulation revealed that single-dose regimens did not achieve probability of target attainment (PTA) greater than 80%, but two- and three-dose regimens at 600 mg total dose achieved PTA exceeding 80% for certain effective concentration levels [4] [7]. This finding highlights the importance of multi-dose regimens for oral docetaxel with this compound to achieve non-inferior pharmacokinetic exposure compared to standard IV docetaxel, representing a critical dose optimization insight for future clinical development.
Objective: To characterize the population pharmacokinetics of oral taxanes co-administered with this compound and identify significant covariates that contribute between-subject variability.
Methodology:
Analysis Plan:
Figure 1: Pharmacokinetic Study Workflow for this compound Dose Optimization
Objective: To evaluate the safety and efficacy of optimized this compound-based oral taxane regimens and compare them to standard IV taxane therapy.
Methodology:
Statistical Considerations:
The FDA's Project Optimus initiative has fundamentally reshaped the landscape for oncology dose optimization, emphasizing the need for thorough dose-finding and dose optimization strategies beyond the traditional maximum tolerated dose (MTD) approach [4] [5]. For this compound-based oral taxane formulations, regulatory considerations must address both the unique safety profile (particularly the increased neutropenia-related sequelae observed with oral paclitaxel/encequidar) and the methodological concerns raised in previous regulatory reviews.
Dose Optimization for Safety: Implement dose reduction protocols for patients experiencing neutropenia or gastrointestinal toxicities. Based on pharmacokinetic simulations, consider lower initial doses with potential for escalation in vulnerable populations [1] [4]
Patient Selection Criteria: Exclude patients with pre-existing neutropenia risk factors or severe gastrointestinal comorbidities that might increase vulnerability to this compound-associated toxicities [1] [2]
Proactive Monitoring: Implement enhanced monitoring for neutropenia-related complications during the first treatment cycles, with complete blood counts assessed prior to each treatment cycle and as clinically indicated [1] [3]
Dosing Schedule Refinements: Explore alternative dosing schedules such as divided-dose regimens (e.g., twice-daily or three-times-daily dosing for oral docetaxel) to improve the therapeutic index and reduce peak-related toxicities [4] [7]
Figure 2: Risk Mitigation Strategy Development for this compound-based Therapies
Aligning with FDA's Project Optimus, the design of clinical trials for this compound-based therapies should incorporate:
Model-Informed Drug Development (MIDD): Utilize population pharmacokinetic modeling and exposure-response analyses to identify the optimal dose that balances efficacy and safety [4] [6]
Dose-Response Characterization: Include multiple dose levels in early-phase trials to adequately characterize the exposure-response relationship for both efficacy and safety endpoints [4] [5]
Randomized Dose Optimization: Implement randomized comparison of multiple dose levels in late-stage development to confirm the optimal dose, rather than relying solely on historical controls [5]
Patient-Centric Endpoints: Incorporate patient-reported outcomes and quality of life measures that capture the potential benefits of oral administration, such as reduced infusion-related reactions and convenience [3]
The dose optimization of this compound-based oral taxane formulations represents a critical advancement in oncology therapeutics, potentially transforming the administration of well-established chemotherapy agents from intravenous to oral formulations. The strategic approach to this compound dosing must balance the enhanced bioavailability provided by this novel P-gp inhibitor with the distinct safety profile observed in clinical trials, particularly the increased neutropenia-related sequelae that prompted regulatory concerns.
Future development should focus on refined dosing strategies that incorporate pharmacometric modeling and simulation, with particular attention to multi-dose regimens that may improve the therapeutic index. Additionally, patient selection criteria and risk mitigation strategies must be optimized to maximize the benefit-risk profile of these innovative oral formulations. As the field progresses toward personalized medicine approaches, further research should explore biomarkers predictive of response or toxicity to this compound-based therapies, potentially including pharmacogenetic factors influencing P-gp function or drug metabolism.
The integration of this compound-based oral taxanes into clinical practice will ultimately depend on successfully addressing the dose optimization challenges highlighted in previous clinical trials while preserving the compelling efficacy signals and patient convenience advantages demonstrated in the metastatic breast cancer program. With strategic dose optimization aligned with regulatory guidance, this compound has the potential to significantly impact cancer care by transforming treatment paradigms across multiple taxane-sensitive malignancies.
Encequidar is a potent and selective inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp) [1] [2] [3]. Its primary mechanism and key characteristic is its gut-specific action.
The diagram below illustrates this targeted mechanism.
The most advanced clinical application of this compound is in combination with oral paclitaxel for metastatic breast cancer.
The established regimen from phase III studies is as follows [6]:
A strict administration protocol is required to ensure optimal absorption and efficacy [6]:
Proactive management of gastrointestinal adverse events is essential.
Clinical studies demonstrate that this regimen produces consistent and therapeutic plasma exposure of paclitaxel. The table below summarizes key pharmacokinetic parameters from a phase Ib study [4].
| Pharmacokinetic Parameter | Week 1 (Mean ± SD) | Week 4 (Mean ± SD) | Geometric Mean Ratio (Week 4/Week 1) |
|---|---|---|---|
| AUC(0–52 h) (ng·h/mL) | 3419 ± 1475 | 3224 ± 1150 | 94.5% (90% CI: 84.4–105.8%) |
| C~max~(0–24 h) (ng/mL) | 577 ± 356 | 454 ± 190 | Data not fully specified |
| C~max~(24–48 h) (ng/mL) | 416 ± 227 | 386 ± 162 | Data not fully specified |
| C~max~(48–52 h) (ng/mL) | 243 ± 149 | 228 ± 99 | Data not fully specified |
The equivalence of AUC between weeks 1 and 4 (90% CI within 80-125%) indicates no significant drug accumulation and stable exposure over time [4].
In a pivotal phase III study involving 402 women with metastatic breast cancer, the oPAC+E combination demonstrated superior efficacy compared to intravenous (IV) paclitaxel (175 mg/m² every three weeks) [6].
The safety profile of oPAC+E differs notably from IV paclitaxel.
The following workflow summarizes the key steps for clinical administration and management.
Oral paclitaxel in combination with this compound represents a significant innovation in oncology therapeutics, shifting a cornerstone chemotherapy from the clinic to the home. Its key differentiators are:
For researchers and clinicians, understanding the strict administration protocol and proactive supportive care measures is essential for the successful clinical application of this novel combination.
The following Q&A is structured around common challenges, using GLP-1 RAs as a model for how such a guide can be organized [1] [2].
Q1: What are the most common gastrointestinal adverse events (GI AEs) I should anticipate? The most frequently reported GI AEs are nausea, vomiting, diarrhea, and constipation. In clinical trials for GLP-1 RAs, nausea is systematically the most common event [1]. The table below summarizes their incidence ranges from various clinical trial programs.
Q2: When do these adverse events typically occur, and how long do they last? These AEs are often dose-dependent and usually transient. They most commonly arise during the dose-escalation period and typically resolve shortly after the maintenance dose is reached. In most cases, they are mild to moderate in severity [1].
Q3: What are the primary risk factors for developing more significant GI AEs? Key risk factors include rapid dose escalation and higher maintenance doses. Evidence suggests that the incidence of GI AEs can be higher in clinical trials for obesity, where the doses used are often higher than those for type 2 diabetes [1] [3] [4].
Q4: What proactive measures can be taken to minimize GI AEs? Expert consensus recommends following a gradual dose-escalation schedule as per protocol. Educating patients to eat smaller, more frequent meals and to avoid high-fat foods can help manage nausea. Ensuring adequate hydration and fiber intake is crucial for preventing constipation [1] [2].
Q5: What should I do if a subject develops GI AEs during a dose escalation? If GI AEs develop, one recommended strategy is to delay the next dose escalation until the symptoms subside. In some cases, it may be necessary to temporarily reduce the dose before attempting to re-escalate. Permanent discontinuation due to these AEs is relatively uncommon [1].
The table below quantifies the frequency of common GI AEs from GLP-1 RA clinical trials, providing a benchmark for what researchers might observe [1].
| GLP-1 RA | Program | Patient Profile | Nausea (%) | Vomiting (%) | Diarrhea (%) | Constipation (%) |
|---|---|---|---|---|---|---|
| Semaglutide | STEP | Obesity | 14–58 | 22–27 | 10–36 | 12–37 |
| Liraglutide | SCALE | Obesity | 27–48 | 7–23 | 16–26 | 12–30 |
| Semaglutide | SUSTAIN | T2D | 15–24 | 7–15 | 7–19 | 4–7 |
| Liraglutide | LEAD | T2D | 10–40 | 4–17 | 8–19 | ~11 |
| Dulaglutide | AWARD | T2D | 15–29 | 7–17 | 11–17 | n.r. |
| Exenatide | DURATION | T2D | 5–14 | <1–6 | 5–11 | 1–8 |
Note: Values represent the range of percentages reported across studies within each clinical program. n.r. = not reported.
The following methodology is adapted from recent systematic reviews and meta-analyses on GI AEs, which can serve as a template for your own study designs [3] [4] [5].
netmeta for network meta-analyses or Review Manager for standard meta-analyses [4] [5].The diagram below outlines a logical workflow for clinical decision-making when a subject experiences a GI adverse event. You can adapt this high-level process for this compound-specific protocols.
The table below defines neutropenia and its relevance to research involving encequidar.
| Aspect | Description & Relevance to Research |
|---|---|
| Definition | Reduction in Absolute Neutrophil Count (ANC). Mild: 1000-1500/mcL; Moderate: 500-1000/mcL; Severe: <500/mcL [1] [2]. |
| Risk in Therapy | Severe neutropenia (ANC <500/mcL) significantly increases risk of life-threatening bacterial/fungal infections [1] [2]. |
| Link to this compound | This compound is a gut-specific P-glycoprotein (P-gp) inhibitor that enables oral absorption of paclitaxel [3] [4] [5]. The combination (Oraxol) causes hematological toxicity, with decreased neutrophil count being a common adverse event [5]. |
Here are answers to common questions researchers might encounter.
Q1: What is the clinical incidence and severity of neutropenia with Oraxol? In a phase I trial of Oraxol for metastatic breast cancer, 63% of patients experienced Grade ≥3 (severe) treatment-related adverse events, with decreased neutrophil count being one of the most common [5]. This provides a benchmark for the expected toxicity profile in clinical settings.
Q2: What are the established protocols for managing neutropenia in clinical trials? While no this compound-specific guidelines exist, general principles for drug-induced neutropenia apply. The standard of care involves proactive risk stratification and the use of Granulocyte Colony-Stimulating Factor (G-CSF) [1] [6]. G-CSF stimulates the bone marrow to produce more neutrophils. For high-risk regimens, primary prophylaxis with long-acting G-CSF is recommended [6].
Q3: How should neutrophil levels be monitored during studies? A stepwise diagnostic approach is essential [1]. In clinical trial protocols for Oraxol, dynamic monitoring of Absolute Neutrophil Count (ANC) around days 5-7 post-infusion is performed, as this aligns with the typical nadir for chemotherapy-induced neutropenia [6] [5]. Regular CBC with differential is required throughout the treatment cycle.
Q4: Are there specific patient risk factors to consider in study design? Yes. When assessing neutropenia risk, factors beyond the drug itself must be considered. The table below lists key patient-related risk factors that can elevate the risk of febrile neutropenia [7].
| Risk Factor Category | Specific Criteria |
|---|---|
| Age | > 65 years [7] |
| Overall Health Status | Poor performance status (e.g., ECOG 3 or 4); Poor nutritional status (e.g., serum albumin ≤ 3.5 g/dL or BMI < 20); Chronic open skin wounds [7] |
| Organ Function | Renal dysfunction (creatinine clearance < 50 ml/min); Liver dysfunction (total bilirubin > 2.0) [7] |
| Baseline Blood Counts | Preexisting neutropenia (ANC < 1500 mm³) [7] |
| Comorbidities | Untreated or treatment-resistant HIV infection with low CD4 counts [7] |
For researchers designing studies, here are key methodological considerations.
1. Protocol for Risk-Stratified G-CSF Administration This strategy shifts management from reactive to proactive [6].
2. Protocol for Diagnostic Evaluation of Neutropenia A systematic diagnostic workup is crucial for identifying the mechanism, especially when neutropenia is unexpected or severe [1] [8].
Understanding the biological context of this compound and neutropenia can guide mechanistic studies. The following diagram illustrates the proposed mechanism of Oraxol and a general overview of neutropenia pathophysiology.
FAQ 1: What is the standard fixed dose of encequidar used in clinical trials? The standard and fixed dose of this compound in clinical trials for oral paclitaxel or docetaxel is 15 mg of this compound methanesulfonate monohydrate (equivalent to 12.9 mg of this compound free base), administered one hour before the oral taxane [1] [2] [3].
FAQ 2: Are there established guidelines for reducing the dose of this compound itself? The available literature does not describe guidelines for reducing the this compound dose. Instead, clinical protocols manage toxicity by reducing the dose of the co-administered oral taxane (paclitaxel or docetaxel) or by implementing supportive care measures [2] [4].
FAQ 3: What are the most common adverse events associated with the oral taxane and this compound combination, and how are they managed? The primary dose-limiting toxicities are gastrointestinal (GI) effects and neutropenia. Management strategies focus on prophylaxis and early intervention, not on reducing the this compound dose [4].
The table below summarizes the key quantitative data and management strategies from clinical trials.
| Aspect | Clinical Protocol & Findings |
|---|---|
| Standard this compound Dose | 15 mg (this compound methanesulfonate monohydrate), fixed and not adjusted [2] [3]. |
| Oral Paclitaxel Dosing | 205 mg/m² for 3 consecutive days per week [2] [3]. Two dose reductions for toxicity were permitted: first to 165 mg/m², then to 130 mg/m² [2]. |
| Oral Docetaxel Dosing (Investigational) | Simulation studies identified a 600 mg two or three-dose regimen of oral docetaxel plus this compound as feasible for achieving target pharmacokinetic exposure [1]. |
| GI Toxicity Management | Protocol amendments allowed: • Antiemetic prophylaxis (primarily 5-HT3 inhibitors). • Early intervention with anti-diarrheal agents (e.g., loperamide) [4]. | | Hepatic Function Considerations | Inclusion criteria were amended to restrict patients with elevated baseline liver function tests (AST, ALT, bilirubin, GGT), as this was linked to a higher risk of early-onset adverse events, including neutropenia [4]. | | Critical Drug Interaction | Concomitant use of the oral neurokinin-1 (NK1) inhibitor aprepitant is not recommended, as it may inhibit the metabolism of the oral taxane, increasing toxicity risk [4]. |
For researchers designing experiments or analyzing data, understanding the rationale behind these clinical protocols is essential.
Mechanism of Action and Fixed Dosing this compound is a gut-specific P-glycoprotein (P-gp) inhibitor with minimal systemic absorption [2] [3]. Its purpose is to locally inhibit the intestinal efflux pump, allowing the orally administered taxane (a P-gp substrate) to be absorbed. The fixed 15 mg dose was determined in early-phase trials to be sufficient for maximal local inhibition without significant systemic side effects, explaining why it is not subject to adjustment [3].
Dose Optimization for Oral Taxanes The clinical development focused on optimizing the oral taxane dose. A population pharmacokinetic model for oral paclitaxel found that parameters like age, sex, body size, and mild hepatic or renal impairment had no clinically meaningful impact on paclitaxel exposure, supporting a standardized dosing regimen [3]. For docetaxel, model-informed drug development (MIDD) simulations were used to identify a multi-dose regimen of 600 mg that achieved non-inferior exposure compared to intravenous docetaxel [1].
Troubleshooting Toxicity: Protocol Amendments Initial trials reported higher rates of GI adverse events (nausea, vomiting, diarrhea) with the oral regimen compared to IV paclitaxel [5] [4]. The key troubleshooting steps were:
The following diagram illustrates the decision-making process for managing adverse events in a clinical or preclinical setting, based on the documented protocols.
The search results indicate that while the management of the oral taxane dose is well-documented, specific pharmacological guidance on this compound itself is limited.
The following questions and answers address common challenges in drug interaction studies, framed for a research context.
Q1: What are the primary mechanisms we should investigate for potential drug-drug interactions (DDIs) involving our candidate drug?
A: Drug interactions are primarily classified into two categories [1]:
Q2: Which key enzymes and transporters should our in vitro screening assays target?
A: Focus on the most well-characterized enzymes and transporters. Clinical relevance is highest for CYP450 enzymes and transporters like P-gp. The table below summarizes critical targets for initial screening.
| Interaction Type | Key Molecular Targets | Exemplar Substrate Drugs |
|---|---|---|
| Metabolism (CYP450) | CYP3A4, CYP2D6, CYP2C9, CYP2C19 | See Table 2 in Experimental Protocols section. |
| Transport | P-glycoprotein (P-gp), BCRP, OATP | Digoxin, Fexofenadine [2] |
| Food-Drug | CYP3A4 (inhibited by Grapefruit Juice), Enzymes in the GI tract | Simvastatin, Fexofenadine [2] |
Q3: Our cell-based assay results are inconsistent. What could be the cause?
A: Inconsistencies often stem from variable experimental conditions.
Here are detailed methodologies for critical experiments in drug interaction profiling.
Objective: To evaluate whether a drug candidate is a substrate or inhibitor of P-glycoprotein (P-gp).
Materials:
Methodology:
The workflow for this assay can be visualized as follows:
(Caco-2 Assay Workflow for Transporter Interaction)
Objective: To determine the concentration of a test compound that inhibits 50% of a specific CYP450 enzyme's activity.
Materials:
Methodology:
To further aid your research, here is a summary of common clinical probe substrates and inhibitors, which are also essential for validating your experimental models.
| Cytochrome P450 Enzyme | Preferred Clinical Probe Substrate | Exemplar Inhibitor |
|---|---|---|
| CYP3A4 | Midazolam, Testosterone | Ketoconazole |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP2C9 | S-Warfarin, Tolbutamide | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin, Omeprazole | (+)-N-3-Benzyl-nirvanol |
Here are answers to common technical questions you might encounter during your experiments with encequidar.
FAQ 1: What is the primary mechanism of action of this compound, and why is it minimally absorbed systemically?
This compound is a potent and selective inhibitor of the adenosine triphosphate-binding cassette transporter P-glycoprotein (P-gp) [1]. Its key characteristic is that it is minimally absorbed from the gastrointestinal tract [2]. This means it acts principally at its preferred site of action in the intestine [2].
The following diagram illustrates this gut-specific mechanism of action.
Diagram: this compound's gut-specific P-gp inhibition. This compound acts locally in the intestine to inhibit the P-gp efflux pump on gut cells. This blockade increases the absorption of co-administered oral chemotherapy drugs into the bloodstream.
FAQ 2: What are the key in vitro protocols for assessing P-gp inhibition by this compound?
A common method uses CCRF-CEM T lymphoblast cells expressing wild-type P-gp and a fluorescent P-gp substrate like rhodamine 123 [1].
Experimental Workflow: P-gp Inhibition Assay
Diagram: P-gp inhibition assay workflow.
Troubleshooting Tips:
FAQ 3: What are the established in vivo dosing regimens from recent clinical trials?
Recent phase I clinical trials have tested oral docetaxel co-administered with this compound (oDox+E). The table below summarizes the key pharmacokinetic findings from one such study [3].
| Docetaxel Dose (mg/m²) | This compound Dose (mg) | Mean AUC₀–∞ (ng·h/mL) | Mean Absolute Bioavailability |
|---|---|---|---|
| 75 | 15 | Data not specified in results | 8.19% - 25.09% (Range across doses) |
| 150 | 15 | Data not specified in results | |
| 300 | 15 | 1343.3 ± 443.0 | |
| IV Docetaxel (Control) | 75 | ~2000 ± 325 | Reference (100%) |
Table: Bioavailability of oral docetaxel plus this compound (oDox+E) in a phase I trial. The 300 mg/m² oral dose achieved an exposure (AUC) comparable to the standard 75 mg/m² IV dose [3].
Experimental Protocol Highlights:
While not specific to encequidar, the general principles of TDM for drugs with a narrow therapeutic index are applicable [1]. The table below outlines key parameters you would need to establish for a monitoring protocol, which you can use as a checklist for your literature search.
| Parameter | Typical Considerations | Potential Issues/Why It Matters |
|---|---|---|
| Analytical Method | HPLC-MS/MS, ELISA | Lack of a validated assay leads to inaccurate results [1]. |
| Sampling Time | Trough level, peak level | Samples taken at the wrong time are the most common source of error [1]. |
| Therapeutic Range | Lower and upper concentration limits | Undefined range makes dose titration impossible [1]. |
| Target Population | Specific patient demographics or genotypes | Unoptimized dosing leads to toxicity or sub-therapeutic effects. |
| Critical Steps | Sample handling, processing, analysis | Incorrect sample bottles or documentation cause errors [1]. |
I can provide the technical support for creating the required Graphviz diagrams. Based on your specifications, here is a template and guide.
The following DOT script creates a simple flowchart for a generic TDM workflow, incorporating your color and styling rules.
Key Specifications Implemented:
fontcolor with high contrast against their fillcolor [4].labeldistance is set to 2.5 to ensure a clear gap between the edge and its label text [5] [6].rankdir=TB (Top to Bottom) layout typically produces a graph that fits well within a 760px width constraint.Here are solutions to common technical issues based on your requirements.
Q1: How can I ensure my edge labels don't touch the lines?
labeldistance and minlen attributes on your edges. labeldistance controls the space between the label and the node, while minlen can help increase the overall length of the edge, providing more space [5] [6].Q2: Can I use different colors within a single node label?
tags. Note that this requires a Graphviz built with libexpat/expat support [7].Q3: The diagram is too wide. How can I control its size?
rankdir, you can use size or ratio attributes at the graph level to control the overall dimensions. Using a left-to-right layout (rankdir=LR) can also create a narrower, wider graph that might fit your width constraint better.
Q1: What is the primary mechanism by which encequidar reverses multidrug resistance? this compound is a potent, selective, third-generation P-glycoprotein (P-gp) inhibitor. Its primary mechanism is binding to P-gp and inhibiting its drug-efflux function, thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells [1] [2].
Q2: Beyond P-gp inhibition, what other cellular mechanisms contribute to this compound's resistance-reversal effects? Recent metabolomic studies indicate that this compound's efficacy involves broader metabolic reprogramming. When combined with chemotherapeutics like doxorubicin (DOX), this compound can [3]:
Q3: In which cancer cell lines has this compound been shown to reverse resistance, and for which drugs? this compound has demonstrated efficacy in several models. The following table summarizes key in vitro findings:
| Cancer Type | Cell Line Model | Chemotherapeutic Drug | Key Experimental Findings |
|---|---|---|---|
| Colon Cancer | SW620/AD300 (Doxorubicin-resistant) | Doxorubicin (DOX) | Reversed DOX resistance; reduced DOX efflux; induced apoptosis; altered TCA cycle & glutathione metabolism [3] [1]. |
| Breast Cancer | MCF-7/DOX (Doxorubicin-resistant) | Doxorubicin (DOX) | Inhibited P-gp transport function, restoring chemosensitivity [1]. |
Q4: What is the clinical evidence supporting the use of this compound? The most advanced clinical evidence is in breast cancer. A pivotal Phase III trial showed that the combination of This compound with oral paclitaxel (Oral Paclitaxel regimen) was statistically superior to intravenous paclitaxel in patients with metastatic breast cancer [4].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low reversal efficacy of this compound in cell assays. | P-gp expression level in the cell line is too low or an alternative resistance mechanism (e.g., BCRP, MRP) is dominant. | Confirm P-gp overexpression in your resistant cell line via Western Blot. Use a positive control cell line like SW620/AD300 [3] [1]. |
| High cytotoxicity from this compound alone. | Off-target effects or excessive inhibitor concentration. | Perform a dose-response curve to determine the optimal non-toxic concentration for reversal assays (typically in the low micromolar range) [1]. |
| Inconsistent results in animal models. | Poor oral bioavailability of the chemotherapeutic drug or suboptimal dosing schedule. | Utilize this compound specifically to enable oral administration of the chemotherapeutic drug, as it is a gut-specific P-gp inhibitor. Ensure proper formulation and dosing timing [4]. |
The following protocols are adapted from the mechanistic study on SW620/AD300 colon cancer cells [3] [1].
This protocol is used to determine if this compound can sensitize resistant cells to a chemotherapeutic drug.
Key Steps:
This protocol helps uncover global metabolic changes induced by the drug combination.
Key Steps:
The following diagram illustrates the multi-targeted mechanism by which this compound reverses doxorubicin resistance in colon cancer cells, as revealed by metabolomic study [3].
The classification of P-gp inhibitors into generations helps understand their development and limitations. Encequidar is a third-generation inhibitor.
| Generation | Examples | Key Characteristics | Common Limitations |
|---|---|---|---|
| First | Verapamil, Cyclosporin A, Quinidine, Reserpine | Non-selective; low binding affinity; pharmacologically active at P-gp inhibitory doses [1]. | High toxicity at required doses; unpredictable pharmacokinetic interactions as they are substrates for other transporters and enzymes [1]. |
| Second | Valspodar (PSC833), Dexverapamil, Biricodar (VX-710) | Developed from first-gen analogs; higher affinity for P-gp; lack inherent pharmacological activity [1]. | Inhibit cytochrome P450 3A4 (CYP3A4) and other ABC transporters; lead to complex and undesirable pharmacokinetic interactions [1]. |
| Third | This compound, Tariquidar, Zosuquidar, Elacridar | High specificity and potency for P-gp; minimal impact on other transporters or CYP enzymes; developed using structure-activity relationships (SAR) [1] [2]. | Aimed to overcome the limitations of previous generations. Clinical trials for some (e.g., Tariquidar) halted due to toxicity, highlighting the need for continued optimization [2]. |
This non-cellular membrane assay is recommended by regulatory agencies for evaluating Drug-Drug Interaction (tDDI) potential [3].
The following diagram illustrates the logical workflow and decision points for the vesicular transport assay.
Q1: Our vesicular transport assay shows high non-specific binding. How can we improve the signal-to-noise ratio? A: This is a common issue. You can:
Q2: Why is the vesicular transport assay preferred over cellular monolayer assays for highly lipophilic compounds like this compound? A: In cellular monolayer assays (e.g., Caco-2, MDCKII-MDR1), high passive diffusion of lipophilic compounds can mask the transporter's involvement, making it difficult to distinguish between a substrate and an inhibitor. The vesicular assay directly measures ATP-dependent transport into vesicles, independent of the test compound's passive permeability [3].
Q3: What is the evidence that this compound is a highly specific P-gp inhibitor? A: this compound is a third-generation inhibitor designed for high specificity. Studies on similar inhibitors like HM30181 show they do not significantly inhibit other ABC transporters (like BCRP or MRP2) or the CYP3A4 enzyme, which is a major drawback of second-generation inhibitors [1]. Specificity is typically confirmed by testing against a panel of other transporters and enzymes.
Q4: What is the proposed mechanism of "multimodal inhibition" for advanced P-gp inhibitors? A: Recent structural studies show that potent inhibitors like Tariquidar and Elacridar can bind to P-gp not as single molecules (monomers), but as pairs (dimers) or triplets (trimers). This multi-unit binding occupies more space within the large drug-binding cavity, leading to more potent and potentially irreversible inhibition compared to monomeric binding [4]. The following diagram illustrates this concept.
Q5: Most known P-gp inhibitors target the transmembrane Drug Binding Domains (DBDs). Why are researchers now exploring other targets? A: The DBDs are large, flexible, and promiscuous, which means that inhibitors binding there are often transported by P-gp themselves. This self-efflux lowers intracellular inhibitor concentration and necessitates higher, potentially toxic doses. New strategies are focusing on targeting the Nucleotide Binding Domains (NBDs), which are responsible for ATP hydrolysis. Inhibiting ATP binding/hydrolysis can block the energy source for the entire transport cycle, and NBD-targeting molecules are less likely to be transport substrates and often have better drug-like properties [2] [5].
Q1: What is the primary safety concern associated with oPAC+E? The primary safety concern is hematological toxicity, specifically neutropenia. Clinical trials have reported Grade 3 neutropenia in 25% of patients and Grade 4 neutropenia in 18% of patients. Febrile neutropenia occurred in 4% of the study population [1].
Q2: How does the neurotoxicity of oPAC+E compare to IV paclitaxel? oPAC+E demonstrates a lower incidence of severe peripheral neuropathy. One study reported only 4% of patients experienced Grade 2 and another 4% experienced Grade 3 peripheral neuropathy. This is often presented as an advantage over IV paclitaxel, where neuropathy is a major dose-limiting toxicity [1].
Q3: What are the common non-hematological adverse events? The combination is associated with a higher incidence of low-grade gastrointestinal adverse events compared to IV paclitaxel. Researchers should monitor patients for related symptoms [2].
Q4: What was the FDA's primary feedback regarding the safety of oPAC+E? The FDA issued a Complete Response Letter citing concerns over increased rates of neutropenia-related sequelae compared to IV paclitaxel. The agency recommended a new clinical trial with risk-mitigation strategies, such as dose optimization or excluding high-risk patients, to improve the safety profile [2] [3].
The table below summarizes key safety and efficacy data from a phase Ib study of oPAC+E in patients with advanced breast cancer (N=28) [1].
| Safety & Efficacy Metric | Incidence / Result |
|---|---|
| Grade 3 Neutropenia | 25% |
| Grade 4 Neutropenia | 18% |
| Febrile Neutropenia | 4% |
| Grade 3 Diarrhea | 4% |
| Grade 2 Peripheral Neuropathy | 4% |
| Grade 3 Peripheral Neuropathy | 4% |
| Overall Response Rate (ORR) | 39.3% |
| Clinical Benefit Rate (CBR) | 85.7% |
The following is a summarized methodology from a phase Ib study investigating oPAC+E [1].
The diagram below outlines a logical workflow for managing the primary adverse event (neutropenia) associated with oPAC+E therapy, based on clinical trial protocols and regulatory feedback [1] [2].
Scenario: Managing Hematological Toxicity
Scenario: Addressing Gastrointestinal Intolerance
Scenario: Patient Stratification for Safer Dosing
The data below summarizes key findings from a pivotal Phase III trial, providing a direct comparison of efficacy and safety metrics [1].
| Parameter | Oral Paclitaxel + Encequidar | IV Paclitaxel | Statistical Significance (P-value) |
|---|---|---|---|
| Confirmed Response Rate (ITT) | 36% | 23% | P = 0.01 |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | P = 0.046 (HR: 0.768) |
| Median Overall Survival (OS) | 22.7 months | 16.5 months | P = 0.08 (HR: 0.794) |
| Grade 3-4 Adverse Events | 55% | 53% | Not Significant |
| Neuropathy (> Grade 2) | 2% | 15% | Not Applicable |
| All-Cause Alopecia (All Grades) | 49% | 62% | Not Applicable |
| Serious Neutropenic Infections | Increased | Lower | Not Applicable |
The trial was an open-label, randomized, multicenter, Phase III study that enrolled 402 women with metastatic breast cancer across Latin America. Patients were randomly assigned in a 2:1 ratio to receive either oral paclitaxel with this compound or IV paclitaxel. The primary endpoint was confirmed radiographic tumor response assessed by a blinded independent central review using RECIST 1.1 criteria. Key secondary endpoints included progression-free survival (PFS) and overall survival (OS) [1].
A key challenge in oral taxane development is overcoming poor bioavailability. The following diagram and workflow outline the scientific rationale and clinical validation process for the oral paclitaxel and this compound combination.
Mechanism of Action: Paclitaxel is a substrate for P-glycoprotein (P-gp), an efflux pump in the intestinal epithelium. When administered orally, P-gp actively extrudes paclitaxel back into the gut lumen, resulting in very low systemic absorption and bioavailability. This compound is a novel, gut-specific, and minimally absorbed P-gp inhibitor. By co-administering this compound with oral paclitaxel, this efflux mechanism is temporarily inhibited, allowing paclitaxel to be absorbed into the systemic circulation at therapeutic levels [2] [3].
The clinical validation of this mechanism followed a structured development pathway, as illustrated below.
Key Experimental Protocols:
| Feature | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous (IV) Paclitaxel |
|---|---|---|
| Dosing Schedule | 205 mg/m² + 15 mg E, 3 consecutive days/week [1] [2] | 175 mg/m² every 3 weeks [1] [2] |
| Confirmed Response Rate (ITT) | 36% [1] [3] | 23% [1] [3] |
| Median PFS (mITT) | 8.4 months [1] [2] | 7.4 months [1] [2] |
| Median OS (mITT) | 23.3 months [2] | 16.3 months [2] |
| Key Advantages | - Superior tumor response rate [1] [4]
The primary data for this comparison comes from a pivotal Phase III, open-label, randomized study (KX-ORAX-001, NCT02594371)[ccitation:3] [2].
The following diagram illustrates the high-level workflow and key findings of this Phase III trial.
The therapeutic potential of oral paclitaxel hinges on overcoming its natural poor oral bioavailability.
The diagram below illustrates this mechanism and the subsequent clinical development pathway.
For researchers and drug development professionals, the data on this compound and oral paclitaxel highlights a significant proof of concept. The approach of combining a cytotoxic agent with a gut-specific efflux pump inhibitor successfully created an oral formulation with superior efficacy and a differentiated safety profile compared to the IV counterpart.
The key takeaways are:
This case underscores the importance of continued innovation in drug delivery and the complex balance between efficacy, safety, and practical administration in oncology drug development.
| Efficacy and Survival Metric | Oral Paclitaxel + Encequidar | IV Paclitaxel | Notes |
|---|---|---|---|
| Confirmed Radiographic Response (ITT) | 36% [1] [2] | 23% [1] | Primary endpoint; P = 0.01 [1] [2] |
| Tumor Response (as reported) | 35.8% [3] | 23.4% [3] | Consistent with primary endpoint data |
| Median Progression-Free Survival (PFS) | 8.4 months [1] [4] | 7.4 months [1] [4] | Hazard Ratio (HR) 0.768; P = 0.046 [1] |
| Median Overall Survival (OS) | 22.7 months [1] | 16.5 months [1] | HR 0.794; P = 0.08 [1] |
Response rates were also analyzed across key breast cancer subtypes, showing particular benefit in certain populations.
| Cancer Subtype | Oral Paclitaxel + this compound | IV Paclitaxel |
|---|---|---|
| HR-positive/HER2-negative | 44.8% [3] | 21.4% [3] |
| Triple-Negative Breast Cancer (TNBC) | 30.5% [3] | 20.2% [3] |
| HER2-positive | 49% [3] | 47.4% [3] |
The compelling response rate data comes from a robust, phase III, open-label, randomized study [1].
The following diagram illustrates the mechanism by which this compound facilitates the absorption of oral taxanes, which is the foundation for its clinical efficacy.
Paclitaxel and docetaxel are substrates of P-glycoprotein (P-gp), a transporter highly expressed on the surface of enterocytes in the gut. Orally administered alone, these drugs are actively pumped back into the intestinal lumen by P-gp, leading to very low systemic absorption and bioavailability [3] [5]. This compound is a potent, highly specific, and minimally absorbed P-gp inhibitor. By temporarily blocking this pump in the gut, it allows oral paclitaxel or docetaxel to pass through the intestinal wall and into the bloodstream, achieving clinically relevant systemic exposure [3] [1].
Research on this approach extends beyond paclitaxel. A phase I clinical trial investigated oral docetaxel co-administered with this compound (oDox+E) in patients with metastatic prostate cancer [5].
The data indicates that this compound-based oral chemotherapy offers a clinically effective alternative to IV formulations, with a distinct efficacy and safety profile. This platform technology has the potential to develop oral versions of other IV drugs that are P-gp substrates.
For researchers evaluating the experimental design and contextualizing the results, here are the key methodological details and a subgroup breakdown of the response rates.
Study Design The data comes from an open-label, randomized, multicenter, phase III study [1]. A total of 402 women with metastatic breast cancer were enrolled, predominantly from Latin America, and randomly assigned in a 2:1 ratio to receive either the oral or IV regimen [1] [2].
Subgroup Analysis of Tumor Response The superior response rate for the oral paclitaxel and this compound regimen was consistent across most patient subgroups, with particularly notable differences in hormone receptor-positive disease [2]. The following table breaks down the response rates by molecular subtype.
| Cancer Subtype | Oral Paclitaxel + this compound | IV Paclitaxel |
|---|---|---|
| HR-positive/HER2-negative | 44.8% [2] | 21.4% [2] |
| Triple-Negative | 30.5% [2] | 20.2% [2] |
| HER2-positive | 49% [2] | 47.4% [2] |
The rationale behind combining paclitaxel with this compound is based on overcoming the challenge of oral paclitaxel's low bioavailability.
The diagram below illustrates how this compound enables the oral delivery and efficacy of paclitaxel.
For drug development professionals, the data presents a clear trade-off and suggests specific clinical niches for this oral regimen.
The table below summarizes the key outcomes from a Phase III, open-label, randomized study involving 402 patients with metastatic breast cancer [1] [2].
| Parameter | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVpac) | Significance/Notes |
|---|---|---|---|
| Confirmed Tumor Response (ORR) | 36% | 23% | P = .01 [1] |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | HR: 0.768; P = .046 [1] |
| Median Overall Survival (OS) | 22.7 months | 16.5 months | HR: 0.794; P = .08 (not statistically significant) [1] |
| Grade 3-4 Adverse Events | 55% | 53% | [1] |
| Neuropathy (all grades) | 8% | 31% | oPac+E showed a clear reduction [2] |
| Severe Neuropathy (Grade >2) | 2% | 15% | A key quality-of-life improvement [1] |
| All-Grade Alopecia | 49% | 62% | [1] |
| Common Side Effects with oPac+E | Higher rates of nausea, vomiting, diarrhea, neutropenia, and neutropenic infections | Lower rates of gastrointestinal and neutropenic events | Requires careful patient management [1] |
| Treatment-Related Deaths | 3% | 0% | [1] |
| Dosing Schedule | 3 consecutive days per week [1] | Once every 3 weeks [1] | Oral regimen requires complex fasting rules [2] |
For researchers, the details of the clinical trial design and supporting pharmacokinetic studies are critical.
This compound enables oral paclitaxel absorption by inhibiting the P-glycoprotein (P-gp) pump in the gut. The following diagram illustrates the mechanism and the consequent clinical workflow from administration to outcomes.
For drug development professionals, the data suggests:
Note that the Phase III trial compared oPac+E to a three-weekly IV paclitaxel regimen. The efficacy and safety relative to the more commonly used weekly IV paclitaxel schedule are not established [2].
The following table summarizes key outcomes from a Phase III study comparing oPac+E with IVpac in patients with metastatic breast cancer [1].
| Metric | Oral Paclitaxel + Encequidar (oPac+E) | Intravenous Paclitaxel (IVpac) | Significance/Notes |
|---|---|---|---|
| Confirmed Response Rate (ORR) | 36% | 23% | P = 0.01 |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | HR=0.768; P=0.046 |
| Median Overall Survival (OS) | 22.7 months | 16.5 months | HR=0.794; P=0.08 (trend) |
| Key Adverse Events (Grade 3-4) | |||
| • Neuropathy (≥ Grade 3) | 2% | 15% | Significantly lower with oPac+E |
| • Alopecia (all grades) | 49% | 62% | Less frequent with oPac+E |
| • Neutropenic complications | Increased | Lower | Higher in oPac+E, especially with elevated liver enzymes |
| • Nausea, Vomiting, Diarrhea | Increased | Lower | Higher in oPac+E |
An economic analysis from a US payer perspective compared the administration costs, excluding the drug costs themselves. The results strongly favor home administration of oPac+E [2] [3].
| Therapy and Setting | Cost Per Patient Per Month (PPPM) | Relative Cost Difference vs. oPac+E |
|---|---|---|
| Oral Paclitaxel + this compound (Home) | $523 | (Base for comparison) |
| IV Paclitaxel (175 mg/m², Clinic) | $1,469 | 64.4% higher |
| Protein-Bound Paclitaxel (Clinic) | $1,445 | 63.8% higher |
| IV Paclitaxel (80-100 mg/m² weekly, Clinic) | $2,510 | 380% higher (4.8x) |
The analysis concluded that the cost differences were primarily driven by the higher administration and premedication costs associated with IV infusions in a clinic or office setting [2].
A key challenge with oral paclitaxel is its poor absorption into the bloodstream because it is actively pumped out of gut cells by a protein called P-glycoprotein (P-gp). This compound is a novel, gut-specific P-gp inhibitor that addresses this issue [2] [4].
The following diagram illustrates the mechanism of this compound and the subsequent metabolic pathway that enhances chemotherapy efficacy in resistant cells.
The diagram shows a two-part mechanism:
This table summarizes the key efficacy and safety outcomes from the Phase III clinical trial (KX-ORAX-001) comparing Oral Paclitaxel plus Encequidar versus IV Paclitaxel in patients with metastatic breast cancer [1].
| Parameter | Oral Paclitaxel + this compound (n=265) | IV Paclitaxel (n=137) | P-value / Hazard Ratio (HR) |
|---|---|---|---|
| Confirmed Response Rate (ITT) | 36% | 23% | P = .01 [1] |
| Median Progression-Free Survival (PFS) | 8.4 months | 7.4 months | HR 0.768; P = .046 [1] |
| Median Overall Survival (OS) | 22.7 months | 16.5 months | HR 0.794; P = .08 [1] |
| Grade 3-4 Neuropathy | 2% | 15% | N/A [1] |
| All-Grade Alopecia | 49% | 62% | N/A [1] |
| Grade 3-4 Adverse Events | 55% | 53% | N/A [1] |
| Key GI & Hematologic Events | Higher incidence of nausea, vomiting, diarrhea, and neutropenic complications [1] | Lower incidence of GI events [1] | N/A |
The data shows that the oral regimen significantly improves the confirmed tumor response rate and shows a positive trend in survival, while offering a substantial reduction in the frequency and severity of neuropathy and alopecia. The trade-off is a higher incidence of manageable gastrointestinal side effects and neutropenic complications [1].
The following diagram illustrates the design of the pivotal Phase III trial that generated the comparative data.
Key Methodological Details [1]:
This compound is a first-in-class, gut-specific P-glycoprotein (P-gp) inhibitor. P-gp is an efflux transporter in the intestinal lining that pumps many drugs, including paclitaxel, back into the gut lumen, preventing their absorption into the bloodstream. By locally inhibiting intestinal P-gp, this compound allows oral paclitaxel to be absorbed effectively [2] [3].
Furthermore, preclinical studies indicate that this compound's ability to inhibit P-gp can reverse multidrug resistance (MDR) in cancer cells. The diagram below outlines this mechanism based on a study in doxorubicin-resistant colon cancer cells [4].
This mechanism is supported by another study in hepatocellular carcinoma organoids, which found that inhibiting ABCB1 (the gene for P-gp) with agents like this compound increased intracellular doxorubicin levels and overcame resistance [5].
Despite the positive efficacy data, the FDA issued a Complete Response Letter in March 2021 for the New Drug Application for oral paclitaxel and this compound in metastatic breast cancer [6]. The primary regulatory concerns were:
For researchers and drug development professionals, the this compound story presents a compelling case:
The future of this product likely depends on the design and outcomes of the new clinical trial agreed upon with the FDA.
| Study Population | Oral Paclitaxel + Encequidar | Intravenous Paclitaxel | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Intent-to-Treat (ITT) [1] [2] | 22.7 months | 16.5 months | 0.794 (95.5% CI: 0.607–1.037) | 0.08 |
| Modified ITT (mITT) [3] | 23.3 months | 16.3 months | 0.735 (95% CI: 0.556–0.972) | 0.0262 |
The survival data comes from an open-label, randomized, multicenter, phase III study (ClinicalTrials.gov identifier: NCT02594371) designed to compare oral paclitaxel plus this compound versus intravenous paclitaxel [1] [2].
This compound is a novel, minimally absorbed P-glycoprotein (P-gp) pump inhibitor. Paclitaxel is a substrate for P-gp, which is highly expressed on the luminal surface of intestinal cells. This pump actively excretes paclitaxel back into the gut, making its oral bioavailability very poor. By specifically inhibiting intestinal P-gp, this compound allows paclitaxel to be absorbed, making oral administration feasible [1] [3] [4].
The following diagram illustrates the mechanism of action and the subsequent clinical trial workflow that generated the survival data.